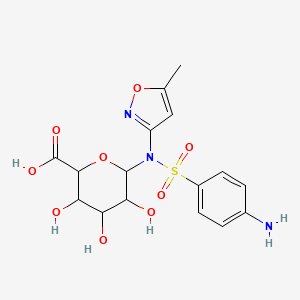

Sulfamethoxazole N1-Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sulfamethoxazole N1-Glucuronide is a metabolite of Sulfamethoxazole, a synthetic broad-spectrum antibiotic . It is formed through the process of glucuronidation at the N1 position .

Molecular Structure Analysis

The molecular formula of Sulfamethoxazole N1-Glucuronide is C16H19N3O9S, with an average mass of 429.402 Da and a monoisotopic mass of 429.084198 Da .Chemical Reactions Analysis

Sulfamethoxazole undergoes various metabolic reactions in the body. It is rapidly and completely absorbed and metabolised to 5 metabolites, including N1-Glucuronide . The protein binding of Sulfamethoxazole (67.2%) increases when the compound is acetylated (88%), and decreases when it is oxidised at the 5-position (40%). Glucuronidation at the N1-position reduces the protein binding to 20% .Aplicaciones Científicas De Investigación

Pharmacokinetics Research

Sulfamethoxazole N1-Glucuronide is used in pharmacokinetics research to study the absorption, distribution, metabolism, and excretion of drugs . For instance, it has been used to assess the pharmacokinetics of sulfamethoxazole with its hydroxy metabolites and N4-acetyl- and N1-glucuronide conjugates in human volunteers .

Drug Metabolism Studies

This compound is used in drug metabolism studies. It is a metabolite of sulfamethoxazole, and its formation and elimination can provide valuable information about the metabolic pathways of this drug .

Protein Binding Studies

Sulfamethoxazole N1-Glucuronide is used in protein binding studies. Glucuronidation at the N1-position reduces the protein binding to 20%, which can have significant implications for the drug’s pharmacokinetics .

Environmental Pollution Research

Sulfamethoxazole N1-Glucuronide is used in environmental pollution research. It is one of the pharmaceutical compounds that can enter water systems from different sources, such as sewage, landfill sites, and wastewater from pharmaceutical industries and hospitals .

Anticonvulsant Drug Research

This compound is used in anticonvulsant drug research. It is one of the most recommended anticonvulsant drugs worldwide .

Wastewater Treatment Research

Sulfamethoxazole N1-Glucuronide is used in wastewater treatment research. It is one of the pharmaceutical compounds that can be naturally excreted from wastewater .

Mecanismo De Acción

Target of Action

Sulfamethoxazole N1-Glucuronide is a metabolite of Sulfamethoxazole, a sulfonamide antibiotic . The primary target of Sulfamethoxazole is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and division .

Mode of Action

Sulfamethoxazole inhibits bacterial dihydrofolic acid synthesis due to its structural similarity to an endogenous substrate, para-aminobenzoic acid (PABA) . By competing with PABA for binding to dihydropteroate synthetase, Sulfamethoxazole prevents the conversion of PABA and dihydropteroate diphosphate to dihydrofolic acid . This inhibition disrupts the synthesis of nucleic acids and proteins necessary for bacterial growth and division .

Biochemical Pathways

The action of Sulfamethoxazole N1-Glucuronide involves the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is a vital cofactor in the synthesis of purines, pyrimidines, and certain amino acids. Thus, the inhibition of folic acid synthesis leads to a decrease in bacterial DNA, RNA, and protein synthesis .

Pharmacokinetics

Sulfamethoxazole is rapidly and completely absorbed and metabolized to several metabolites, including Sulfamethoxazole N1-Glucuronide . The plasma half-life of elimination for these compounds varies between 9.7 and 15 hours . The protein binding of Sulfamethoxazole (67.2%) increases when the compound is acetylated (88%), and decreases when it is oxidized at the 5-position (40%). Glucuronidation at the N1-position reduces the protein binding to 20% .

Result of Action

The inhibition of folic acid synthesis by Sulfamethoxazole leads to a decrease in bacterial growth and division . This results in the effective treatment of a variety of bacterial infections, including those of the urinary, respiratory, and gastrointestinal tracts .

Action Environment

The action of Sulfamethoxazole N1-Glucuronide can be influenced by various environmental factors. For instance, the renal clearance of Sulfamethoxazole is low with an acidic urine pH . Furthermore, alterations in liver or kidney functions may increase or decrease the frequencies of hypersensitivity reactions . Additionally, the presence of other drugs can affect the metabolism and efficacy of Sulfamethoxazole .

Propiedades

IUPAC Name |

6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O9S/c1-7-6-10(18-28-7)19(29(25,26)9-4-2-8(17)3-5-9)15-13(22)11(20)12(21)14(27-15)16(23)24/h2-6,11-15,20-22H,17H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFOMTRQSZIMKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Sulfamethoxazole N1-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Sulfamethoxazole N1-Glucuronide | |

Q & A

Q1: What is the significance of synthesizing deuterium-labeled Sulfamethoxazole and its metabolites, including Sulfamethoxazole N1-Glucuronide?

A1: Synthesizing deuterium-labeled compounds is a valuable tool in pharmaceutical research. In the case of Sulfamethoxazole and its metabolite Sulfamethoxazole N1-Glucuronide, the use of deuterium ([2H3]-labeling) allows researchers to track these compounds within biological systems. This can be useful in studying the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites. The cited research paper describes a method for synthesizing these deuterium-labeled compounds with high isotopic purity, which is essential for accurate and reliable analysis in further studies [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

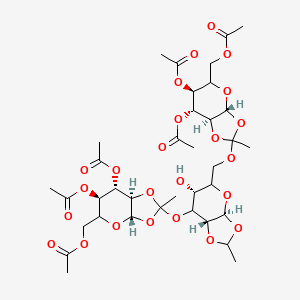

![beta-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->3)-O-[2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->6)]-1,2-O-ethylidene-, acetate (9CI)](/img/structure/B1140937.png)

![[(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1140938.png)